7-benzyl-8-[4-(2-chlorobenzyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
- Its chemical structure consists of a purine core with a benzyl group and a chlorobenzyl-piperazine moiety.
- Pyrazinamide plays a crucial role in shortening TB therapy by targeting Mycobacterium tuberculosis.
7-benzyl-8-[4-(2-chlorobenzyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: , is an essential first-line drug used in the treatment of tuberculosis (TB).
Preparation Methods
Synthetic Routes: Pyrazinamide can be synthesized through various methods, including condensation reactions and cyclizations.
Reaction Conditions: The most common synthetic route involves the condensation of 3,6-dichloropyridazine with benzylamine followed by cyclization with piperazine.
Industrial Production: Pyrazinamide is industrially produced via large-scale chemical synthesis, ensuring its availability for TB treatment.
Chemical Reactions Analysis
Reactions: Pyrazinamide undergoes several reactions, including
Common Reagents and Conditions: Reagents like hydrazine hydrate and sodium hydroxide are used in these reactions.
Major Products: The primary products include pyrazinoic acid and its derivatives.
Scientific Research Applications
Chemistry: Pyrazinamide serves as a model compound for studying heterocyclic chemistry and drug design.
Biology: Researchers explore its effects on bacterial metabolism and resistance mechanisms.
Medicine: It remains a cornerstone in TB treatment regimens.
Industry: Pyrazinamide production contributes to pharmaceutical manufacturing.
Mechanism of Action
Targets: Pyrazinamide primarily targets the mycobacterial enzyme , which converts it to pyrazinoic acid.
Pathways: Pyrazinoic acid disrupts mycobacterial membrane energetics, leading to bacterial death.
Comparison with Similar Compounds
Uniqueness: Pyrazinamide’s unique feature lies in its selective activity against M. tuberculosis.
Similar Compounds: Other anti-TB drugs like isoniazid, rifampicin, and ethambutol are used alongside pyrazinamide.
Properties
Molecular Formula |
C25H27ClN6O2 |
---|---|
Molecular Weight |
479.0 g/mol |
IUPAC Name |
7-benzyl-8-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C25H27ClN6O2/c1-28-22-21(23(33)29(2)25(28)34)32(16-18-8-4-3-5-9-18)24(27-22)31-14-12-30(13-15-31)17-19-10-6-7-11-20(19)26/h3-11H,12-17H2,1-2H3 |
InChI Key |
YBVQVRKVOSZRST-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4Cl)CC5=CC=CC=C5 |
Origin of Product |
United States |
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